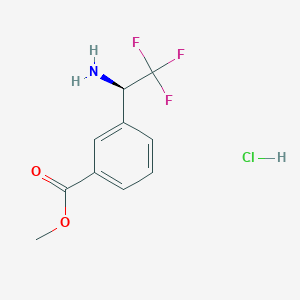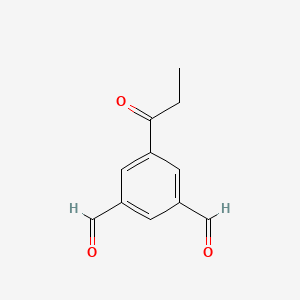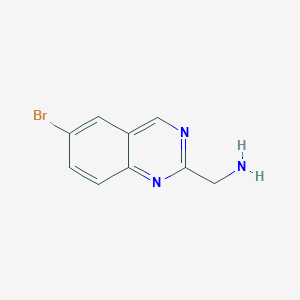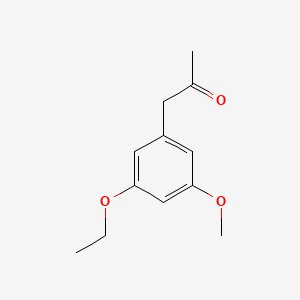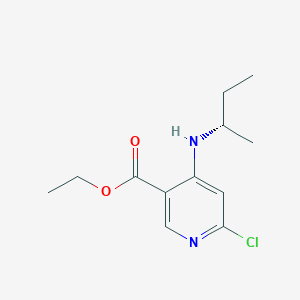![molecular formula C13H19N3O4 B14049240 5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate](/img/structure/B14049240.png)
5-(Tert-butyl) 4-ethyl (R)-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of ethyl 5-(3-aryl-3-oxopropinyl)anthranilates with arylhydrazines, resulting in the formation of trisubstituted pyrazoles . The reaction conditions often include the use of transition-metal catalysts and photoredox reactions to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize cost-effective and environmentally friendly catalysts. For instance, the use of Amberlyst-70, a resinous and thermally stable heterogeneous catalyst, has been reported to offer valuable eco-friendly attributes in the synthesis of pyrazole derivatives .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-tert-Butylpyrazolo[5,1-c][1,2,4]triazin-4-yl: Another pyrazole derivative with similar structural features.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl]: A compound with a tert-butyl group and similar reactivity.
Uniqueness
5-(Tert-butyl) 4-ethyl ®-2,6-dihydropyrrolo[3,4-C]pyrazole-4,5(4H)-dicarboxylate stands out due to its specific substituents and the resulting chemical properties. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C13H19N3O4 |
|---|---|
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
5-O-tert-butyl 4-O-ethyl (4R)-4,6-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,5-dicarboxylate |
InChI |
InChI=1S/C13H19N3O4/c1-5-19-11(17)10-8-6-14-15-9(8)7-16(10)12(18)20-13(2,3)4/h6,10H,5,7H2,1-4H3,(H,14,15)/t10-/m1/s1 |
Clé InChI |
MWUMSCYTDUHVDA-SNVBAGLBSA-N |
SMILES isomérique |
CCOC(=O)[C@H]1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
SMILES canonique |
CCOC(=O)C1C2=C(CN1C(=O)OC(C)(C)C)NN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


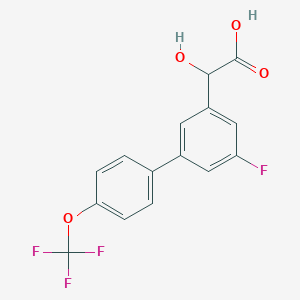

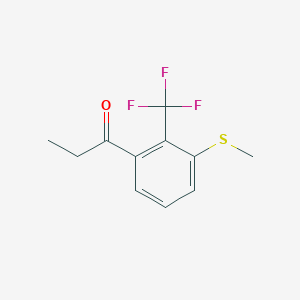
![1-(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)ethanamine](/img/structure/B14049172.png)
![4-N-(1-azabicyclo[2.2.2]octan-3-ylideneamino)-6-N-cyclohexyl-2-N-phenyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B14049179.png)
![Benz[g]indeno[1,2-b]fluorene, 7,13-dihydro-7,7,13,13-tetramethyl-](/img/structure/B14049180.png)
